Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Description
Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a useful research compound. Its molecular formula is C10H15ClO4 and its molecular weight is 234.67 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15ClO4 with a molecular weight of approximately 234.67 g/mol. The compound features a spirocyclic framework, which is significant for its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that alter the function of target molecules. This mechanism is crucial in understanding how the compound may influence various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound has been observed to induce apoptosis in specific cancer cells, indicating its potential as an anticancer agent.
Case Studies
- Antimicrobial Activity Study : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Candida albicans, highlighting its potential as an alternative treatment for infections.
- Anti-inflammatory Research : In a study focused on inflammatory markers in vitro, this compound was shown to reduce levels of TNF-alpha and IL-6 in stimulated macrophages. This finding supports its role in modulating immune responses.
- Cancer Cell Line Analysis : Research involving various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis through caspase activation pathways. These findings suggest further exploration into its use as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C10H15ClO4 | Antimicrobial, Anti-inflammatory |
Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate | C9H13ClO4 | Moderate antimicrobial activity |
Methyl 6-methyl-5,7-dioxaspiro[2.5]octane-4-carboxylate | C10H15O4 | Limited anti-inflammatory effects |
Properties
Molecular Formula |
C10H15ClO4 |
---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-6-4-9(5-7(2)14-6)10(11,15-9)8(12)13-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
WTVOHTPEOFBFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(O1)C)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.